1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

Acid strength pKa Reactivity

Synthesis pain point: Symmetrical diacids or diesters lack orthogonal reactivity for stepwise functionalization. This monomethyl ester offers a solution. - **Chemoselective handle**: Free carboxylic acid activates (anhydride/chloride) while methyl ester remains intact; ideal for amide library synthesis. - **Optimized properties**: XlogP 1.5, PSA 63.6 Ų, pKa 3.37 - balances permeability and reactivity; 10-40× more acidic than diacid. - **Thermal stability**: bp 364.4°C enables high-temperature melt-phase amidations without distillation loss. - **Supply reliability**: BenchChem provides research-grade material with global shipping and batch-specific COA.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 1034147-27-7
Cat. No. B3374716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
CAS1034147-27-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
InChIKeyKICBKCDHFFGKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Compound Class Overview


1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid (CAS 1034147-27-7) is a cyclopropane-1,1-dicarboxylate mono-ester derivative with molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . The compound features a single carboxylic acid group and a methyl ester on the geminal C1 carbon, with a phenyl substituent at C2 of the cyclopropane ring . This mixed ester-acid architecture distinguishes it from both the symmetrical diacid and the symmetrical diester analogs within the 2-phenylcyclopropane-1,1-dicarboxylate family, placing it in a unique property space for hydrogen bonding, acidity, and lipophilicity .

Scaffold Monoester-monoacid cyclopropane building block
Differentiation Distinct H-bond donor/acceptor profile vs. symmetrical diacid or diester analogs

Why Generic Substitution Fails: Monomethyl Ester Differentiation


Although multiple 2-phenylcyclopropane-1,1-dicarboxylate derivatives share the same cyclopropane scaffold, the monomethyl ester (CAS 1034147-27-7) exhibits quantifiably distinct physicochemical properties—pKa, logP, hydrogen-bond donor count, and polar surface area—relative to the diacid (CAS 3709-34-0) and the symmetrical diesters (e.g., dimethyl ester CAS 3709-20-4; diethyl ester CAS 3092-20-4) [1]. These differences directly impact solubility, permeability, reactivity in coupling reactions, and the ability to serve as a chiral intermediate, making simple replacement with a generic in-class analog unreliable without experimental re-validation .

Acidity profile differs
Monoester has lower pKa than diacid, altering deprotonation and salt formation behavior
Lipophilicity context mismatch
LogP falls between diacid and diester; solubility and partitioning may not transfer
H-bond donor count reduced
1 donor vs. 2 in diacid shifts permeability modeling context

Head-to-Head Physicochemical Differentiation vs. Closest Analogs


Acid Strength (pKa): Enhanced Acidity Over Diacid Analogs

The predicted pKa of 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is 3.37±0.41 . This is substantially lower than the pKa of the corresponding diacid, 2-phenylcyclopropane-1,1-dicarboxylic acid, which is reported in the range ~4.5–5.0 , and lower than the pKa of 2-phenylcyclopropane-1-carboxylic acid, reported as 4.54 [1]. The ΔpKa of approximately –1.1 to –1.6 units translates to a 10- to 40-fold greater acidity for the monomethyl ester relative to these comparators. The enhanced acidity arises from the electron-withdrawing effect of the geminal methyl ester, which stabilizes the conjugate base more effectively than a second carboxylate in the diacid.

pKa (Acidity)
Data to verify
Target pKa 3.37 ± 0.41 vs Diacid pKa ~4.5–5.0
Supports acid-directed coupling and salt formation screening
Predicted pKa; experimental verification recommended
Acid strength pKa Reactivity Salt formation

Lipophilicity (XlogP): Balanced Permeability and Solubility

The computed XlogP of 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is 1.5 . This value is intermediate between the more hydrophilic diacid, 2-phenylcyclopropane-1,1-dicarboxylic acid (LogP ≈ 1.2–1.33) [1], and the more lipophilic monoacid, 2-phenylcyclopropane-1-carboxylic acid (LogP = 1.87–1.98) [2]. The symmetrical diesters are expected to be even more lipophilic; the diethyl ester, for instance, has a significantly higher calculated logP (estimated >2.5). The monomethyl ester thus occupies a narrow lipophilicity window that is neither too polar for membrane permeation nor too lipophilic to cause aqueous insolubility, aligning with the typical optimal LogP range (1–3) for oral bioavailability according to Lipinski's rule of five.

Lipophilicity (XlogP)
Data to verify
1.5
Intermediate logP supports balanced permeability-solubility exploration
Computed XlogP; experimental logD recommended
Lipophilicity LogP Permeability Drug-likeness

Hydrogen Bond Donor Count: Improved Membrane Permeability

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid contains exactly 1 hydrogen bond donor (the carboxylic acid proton) , whereas the corresponding diacid, 2-phenylcyclopropane-1,1-dicarboxylic acid, contains 2 hydrogen bond donors [1]. According to Lipinski's rule of five, the number of H-bond donors should not exceed 5 for oral drug-likeness, but each additional donor can incrementally reduce passive membrane permeability. The reduction from 2 donors to 1, while retaining a comparable number of H-bond acceptors (4 in both molecules), is expected to improve the compound's ability to cross biological membranes by reducing the energetic cost of desolvation.

H-Bond Donors
Data to verify
Target: 1 donor vs Diacid: 2 donors
Fewer H-bond donors may improve membrane permeability study context
Computed molecular descriptors
H-bond donors Membrane permeability Drug-likeness ADME

Polar Surface Area: Favorable Oral Bioavailability Profile

The topological polar surface area (TPSA) of 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is calculated at 63.6 Ų . In contrast, the TPSA of the diacid, 2-phenylcyclopropane-1,1-dicarboxylic acid, is 74.6 Ų [1]. The monomethyl ester thus has a PSA approximately 15% lower than the diacid. This is significant because PSA values below 140 Ų are generally associated with good oral absorption, and values below 60–70 Ų are correlated with enhanced blood-brain barrier penetration. At 63.6 Ų, the monomethyl ester straddles this threshold, whereas the diacid at 74.6 Ų is further from the optimal CNS range.

Polar Surface Area
Data to verify
Target TPSA 63.6 Ų vs Diacid TPSA 74.6 Ų
Lower TPSA aligns with oral absorption and CNS penetration research thresholds
Computed topological PSA
Polar surface area Bioavailability Drug-likeness CNS penetration

Thermal Stability: Higher Boiling Point Expands Reaction Scope

The predicted boiling point of 1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid (364.4±42.0 °C at 760 mmHg) is notably higher than that of the dimethyl ester analog (290.9±40.0 °C) and the diethyl ester analog (324.1 °C at 760 mmHg) . The intermolecular hydrogen bonding afforded by the free carboxylic acid raises the boiling point by approximately 40–74 °C relative to the fully esterified analogs. This enhanced thermal stability broadens the range of reaction conditions under which the compound remains in the condensed phase, making it more suitable for high-temperature amidation, esterification, or cyclization reactions that would volatilize the lower-boiling diesters.

Boiling Point
Data to verify
364.4±42.0 °C (predicted)
Higher bp expands high-temperature reaction scope
Predicted; experimental bp data not available
Boiling point Thermal stability Reaction scope Process chemistry

Best-Fit Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis

The mixed ester-acid architecture of the monomethyl ester enables chemoselective functionalization: the carboxylic acid can be selectively activated (e.g., via mixed anhydride or acyl chloride formation) while the methyl ester remains intact, allowing sequential derivatization of the two carboxyl groups . The compound can be resolved into its (1S,2S)- and (1R,2R)-enantiomers (the resolved (1S,2S)-(E)-isomer is CAS 180322-77-4), which have been employed as intermediates in the enantioselective synthesis of sertraline and other cyclopropane-based antidepressants . The 1 H-bond donor facilitates chiral resolution via diastereomeric salt formation with chiral amines, a route not available to the symmetrical diesters.

Hit-to-Lead Optimization with Balanced ADME Properties

With an XlogP of 1.5, a single H-bond donor, and a PSA of 63.6 Ų , this compound sits within the physicochemical sweet spot for oral bioavailability. Medicinal chemistry teams optimizing cyclopropane-containing leads can use this scaffold as a starting point for parallel SAR exploration, where the free acid serves as a handle for amide library synthesis while the methyl ester modulates lipophilicity . Compared to starting from the diacid (LogP 1.2, 2 HBD, PSA 74.6 Ų), the monomethyl ester offers a more favorable permeability profile without resorting to full esterification.

High-Temperature Amidation and Cyclization Protocols

The boiling point of 364.4 °C enables high-temperature reactions (150–250 °C) that are inaccessible to the dimethyl ester (bp 290.9 °C). This is particularly relevant for solvent-free or melt-phase amidation reactions where the carboxylic acid is directly coupled with amines at elevated temperatures without external solvents . The monomethyl ester remains in the liquid phase while the symmetrical diesters would distill out of the reaction mixture under identical conditions.

Prodrug Design and Selective Conjugate Synthesis

The 10–40× greater acidity of the monomethyl ester (pKa 3.37) compared to the diacid (pKa ~4.5–5.0) allows for selective deprotonation and carboxylate-directed conjugation under mildly basic conditions where the diacid would remain largely protonated. This enables chemoselective formation of salts, esters, or amides at the carboxylic acid position while preserving the methyl ester for downstream elaboration, a feature not available with the symmetrical diacid which presents two equivalently reactive carboxyl groups.

Application
Selection Property
Validation Focus
Enantioselective synthesis intermediate
Chemoselective monoester-acid scaffold
Chiral resolution via diastereomeric salt formation
Hit-to-lead ADME optimization research
Intermediate LogP, HBD, and PSA profile
Permeability and solubility balance review
High-temperature amidation and cyclization studies
Higher boiling point vs. symmetrical diesters
Condensed-phase reaction compatibility
Prodrug and selective conjugate design
Differential acidity between monoester and diacid
Carboxylate-directed conjugation selectivity
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